

Reaction Kinetics of 1,11-Dibromoundecane with Nucleophiles: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,11-Dibromoundecane

Cat. No.: B097371

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of **1,11-dibromoundecane** with various nucleophiles. Due to the limited availability of specific published kinetic data for this compound, this guide integrates established principles of nucleophilic substitution reactions with detailed, generalized experimental protocols to empower researchers in their investigations. The provided data tables are illustrative, offering a predictive framework for experimental outcomes.

Introduction to the Reaction Kinetics

1,11-Dibromoundecane ($\text{Br}(\text{CH}_2)_{11}\text{Br}$) is a linear, bifunctional electrophile.^{[1][2]} The presence of bromine atoms at the terminal positions of the undecane chain makes it susceptible to nucleophilic substitution reactions.^[2] These reactions are of significant interest in organic synthesis, polymer chemistry, and the development of long-chain molecules for various applications, including as linkers in drug-conjugate chemistry.

The reaction of **1,11-dibromoundecane** with a nucleophile (Nu^-) is expected to proceed via a bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) mechanism. This is characteristic of primary alkyl halides. The long, flexible undecane chain provides minimal steric hindrance at the electrophilic carbon centers.

The overall reaction can be described as a two-step consecutive process:

- First Substitution: $\text{Br}(\text{CH}_2)_{11}\text{Br} + \text{Nu}^- \rightarrow \text{Nu}(\text{CH}_2)_{11}\text{Br} + \text{Br}^-$ (Rate constant: k_1)
- Second Substitution: $\text{Nu}(\text{CH}_2)_{11}\text{Br} + \text{Nu}^- \rightarrow \text{Nu}(\text{CH}_2)_{11}\text{Nu} + \text{Br}^-$ (Rate constant: k_2)

The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A competing intramolecular reaction (cyclization) is also possible, particularly at low concentrations, which would lead to the formation of a 12-membered ring.

Theoretical Reaction Pathway: $\text{S}_\text{n}2$ Mechanism

The nucleophilic substitution on **1,11-dibromoundecane** is anticipated to follow a concerted $\text{S}_\text{n}2$ pathway. In this mechanism, the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. This process proceeds through a high-energy transition state.

Preparation

Prepare Stock Solutions
(Dibromoundecane, Nucleophile, Internal Standard)

Thermostat Reaction Vessel
(e.g., 25°C, 35°C, 45°C)

Reaction

Initiate Reaction by Mixing Reactants

Withdraw Aliquots at Timed Intervals

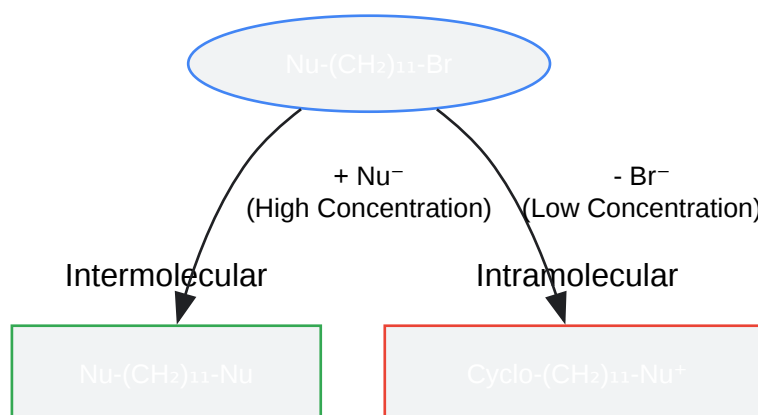
Quench Reaction in Aliquot

Analysis

Analyze Aliquots
(e.g., GC, HPLC, Titration)

Plot Concentration vs. Time

Calculate Rate Constants (k_1 , k_2)



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References

- 1. 1,11-Dibromoundecane | C₁₁H₂₂Br₂ | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16696-65-4: 1,11-DIBROMOUNDECANE | CymitQuimica [cymitquimica.com]
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